molecular formula C15H17ClN2O2 B7791775 2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline

2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline

Cat. No.: B7791775
M. Wt: 292.76 g/mol
InChI Key: VVOLAERYZMCLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline typically involves the reaction of 2-chloroquinoline with morpholine and methoxy-substituted reagents. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dimethylformamide (DMF), toluene

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-8-methoxy-4-methylquinoline: Similar in structure but lacks the morpholine moiety.

    2-Chloroquinoline: A simpler structure without the methoxy and morpholine groups.

    8-Methoxyquinoline: Lacks the chloro and morpholine groups.

Uniqueness

2-Chloro-8-methoxy-4-(morpholin-4-ylmethyl)quinoline is unique due to the presence of both the methoxy and morpholine groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-8-methoxyquinolin-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-19-13-4-2-3-12-11(9-14(16)17-15(12)13)10-18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOLAERYZMCLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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